S Tag Peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

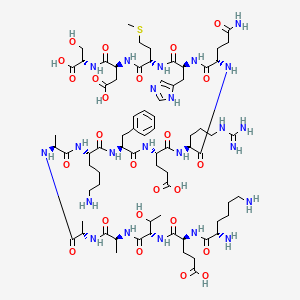

S Tag Peptide is a 15 amino acid peptide derived from RNase A.

Applications De Recherche Scientifique

Multifunctional Biosensors and Protein-Protein Interactions

S Tag peptides have facilitated the development of versatile biosensors, especially for studying protein-protein interactions. For instance, a multifunctional toolkit of intrabody-based biosensors, recognizing the V5 peptide tag, has been created for interrogating G protein-coupled receptor signaling. This toolkit is suitable for assays commonly used to study protein-protein interactions, illustrating the S Tag peptide's role in enhancing cellular signaling research (Zeghal et al., 2023).

Protein Purification and Expression Monitoring

The this compound is instrumental in protein purification and monitoring expression in mammalian cells. It allows the isolation of S-peptide-tagged polypeptides and their binding partners with high specificity. Additionally, anti-S Tag peptide monoclonal antibodies have been developed, facilitating the analysis of expression and subcellular localization of tagged polypeptides, making it an attractive alternative to existing epitope tagging methods (Hackbarth et al., 2004).

Orthogonal Protein Labeling

S Tag peptides, such as S6 and A1, are recognized for their orthogonal reactivities with phosphopantetheinyl transferases (PPTases), offering efficient and specific site-selective protein labeling. These peptide tags can be fused to protein termini for orthogonal labeling in cell lysates or live cell surfaces, representing a significant advancement in protein labeling technology (Zhou et al., 2007).

Fluorescent Biosensors and Protein Imaging

S Tag peptides contribute to the development of fluorescent biosensors and protein imaging. They serve as tag-probe pairs for protein imaging in living cells, highlighting their utility in chemical biology. Their role extends to facilitating the bioimaging of proteins on cell surfaces with complementary partner molecules, underlining their versatility in biological research (Tsutsumi et al., 2009).

Affinity Tags for Protein Fusion and Purification

S Tag peptides are recognized as efficient affinity tags in the rapidly growing field of proteomics. These tags facilitate the purification and detection of recombinant proteins, offering a comprehensive overview of various systems like the S-tag, and their role in simplifying the purification process for specific proteins of interest (Terpe, 2002).

Propriétés

Formule moléculaire |

C₇₃H₁₁₇N₂₃O₂₅S |

|---|---|

Poids moléculaire |

1748.91 |

Nom IUPAC |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C73H117N23O25S/c1-36(83-59(107)37(2)85-71(119)57(39(4)98)96-67(115)47(21-24-55(102)103)87-61(109)42(76)16-9-11-26-74)58(106)84-38(3)60(108)86-43(17-10-12-27-75)63(111)92-49(30-40-14-7-6-8-15-40)68(116)90-46(20-23-54(100)101)64(112)88-44(18-13-28-81-73(78)79)62(110)89-45(19-22-53(77)99)65(113)93-50(31-41-33-80-35-82-41)69(117)91-48(25-29-122-5)66(114)94-51(32-56(104)105)70(118)95-52(34-97)72(120)121/h6-8,14-15,33,35-39,42-52,57,97-98H,9-13,16-32,34,74-76H2,1-5H3,(H2,77,99)(H,80,82)(H,83,107)(H,84,106)(H,85,119)(H,86,108)(H,87,109)(H,88,112)(H,89,110)(H,90,116)(H,91,117)(H,92,111)(H,93,113)(H,94,114)(H,95,118)(H,96,115)(H,100,101)(H,102,103)(H,104,105)(H,120,121)(H4,78,79,81)/t36-,37-,38-,39?,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-/m0/s1 |

SMILES |

CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N)O |

Séquence |

One Letter Code: KETAAAKFERQHMDS |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.